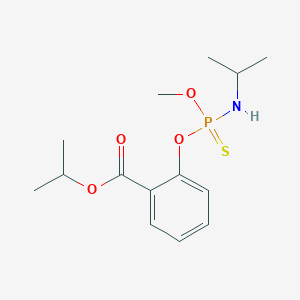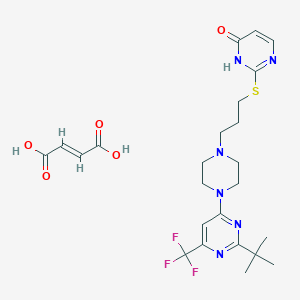
ABT-925 anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-925 anhydrous is a selective dopamine D3 receptor antagonist. It has been studied for its potential therapeutic effects in treating schizophrenia and other dopamine-related disorders. The compound is known for its high affinity and selectivity for dopamine D3 receptors, making it a promising candidate for further research and development in the field of neuropharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ABT-925 anhydrous involves multiple steps, starting with the preparation of key intermediates. One of the primary synthetic routes includes the formation of a piperazinyl-pyrimidone derivative. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated systems such as High Performance Liquid Chromatography (HPLC) and Solid Phase Extraction (SPE). These methods allow for the efficient and high-throughput production of the compound, ensuring consistency and purity in the final product .
Análisis De Reacciones Químicas
Types of Reactions
ABT-925 anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can result in structurally modified analogs of this compound .
Aplicaciones Científicas De Investigación
ABT-925 anhydrous has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, this compound is employed to study the role of dopamine D3 receptors in various physiological and pathological processes.
Medicine: The compound has been investigated for its potential therapeutic effects in treating schizophrenia and other dopamine-related disorders.
Industry: In the pharmaceutical industry, this compound is used in drug development and formulation studies
Mecanismo De Acción
ABT-925 anhydrous exerts its effects by selectively antagonizing dopamine D3 receptors. This antagonism inhibits the binding of dopamine to these receptors, thereby modulating dopamine-related signaling pathways. The molecular targets of this compound include the dopamine D3 receptors, which are primarily located in the limbic region of the brain. By blocking these receptors, the compound can potentially alleviate symptoms associated with dopamine dysregulation, such as those observed in schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ABT-925 anhydrous include:
SB-277011-A: Another selective dopamine D3 receptor antagonist with similar pharmacological properties.
GR-103691: A compound with high affinity for dopamine D3 receptors, used in similar research applications.
NGB-2904: A selective dopamine D3 receptor antagonist studied for its potential therapeutic effects
Uniqueness of this compound
This compound stands out due to its high selectivity and affinity for dopamine D3 receptors. This selectivity reduces the likelihood of off-target effects, making it a more precise tool for studying dopamine-related pathways. Additionally, its well-documented pharmacokinetic and pharmacodynamic profiles provide a solid foundation for further research and development .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27F3N6OS.C4H4O4/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18;5-3(6)1-2-4(7)8/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMGYGQUUXCWBL-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220519-07-3 |
Source


|
| Record name | ABT-925 anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-925 ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMH23OL273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
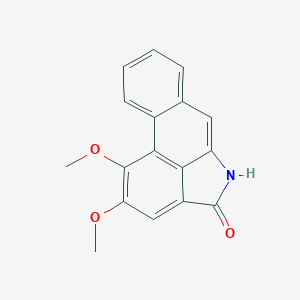
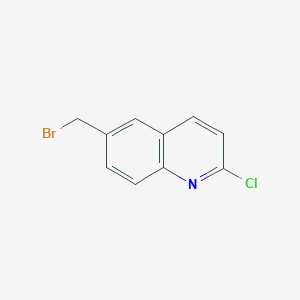

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
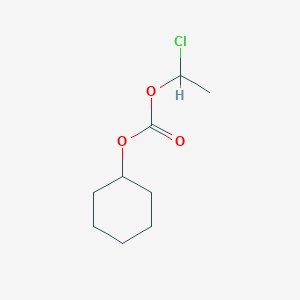
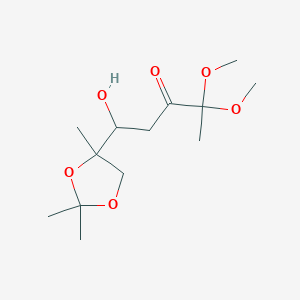
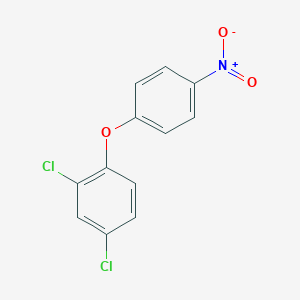
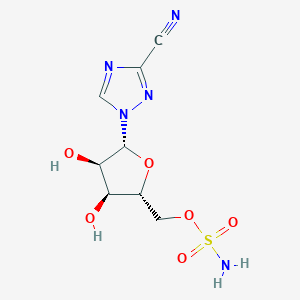

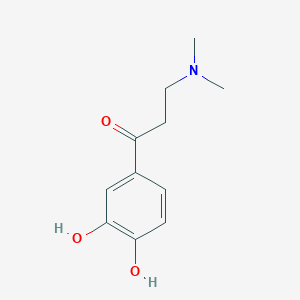

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)

